4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide
Description
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]benzamide is a benzamide derivative characterized by a 4-butoxy-substituted benzoyl group and a propargyl ether linker terminating in a 2-carbamoylphenoxy moiety.
Properties
IUPAC Name |
2-[4-[(4-butoxybenzoyl)amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-2-3-15-27-18-12-10-17(11-13-18)22(26)24-14-6-7-16-28-20-9-5-4-8-19(20)21(23)25/h4-5,8-13H,2-3,14-16H2,1H3,(H2,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGLEVWJKWKHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide involves several steps, typically starting with the preparation of the but-2-yn-1-yl intermediate. This intermediate is then reacted with 4-(2-carbamoylphenoxy)benzoyl chloride under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles such as amines or thiols replace the butoxy group.
Scientific Research Applications
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities among benzamide derivatives:
Key Observations :
Pharmacological Activities
- Antitumor Activity : ’s benzimidazole-containing analog showed promising bioactivity, suggesting that the target compound’s carbamoyl group could similarly engage DNA or kinase targets .
- mGlu5 Modulation: VU0040237’s fluorophenyl group contributes to its allosteric binding mode, whereas the target’s carbamoylphenoxy group may favor interactions with polar receptor pockets .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely ~400–450 g/mol (inferred from analogs), which may limit blood-brain barrier permeability compared to smaller derivatives like VU0040237 (297 g/mol) .
Biological Activity
4-Butoxy-N-[4-(2-carbamoylphenoxy)but-2-YN-1-YL]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by several functional groups:
- Butoxy group : Contributes to the hydrophobic properties of the molecule.
- Carbamoylphenoxy group : May play a role in receptor interactions.
- But-2-yn-1-yl group : Provides alkyne functionality, which can be pivotal in various chemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 368.44 g/mol |
| CAS Number | 1421493-96-0 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to modulate enzyme activity and influence signaling pathways, potentially leading to therapeutic effects.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It may interact with various receptors, influencing cellular responses and signaling cascades.
Case Studies and Research Findings
Recent studies have explored the cytotoxic effects of related compounds, providing insights into the potential applications of this compound.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic activities of derivatives similar to this compound against cancer cell lines (MDA-MB-231, SUIT-2, HT-29). The findings indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the core structure could enhance potency against cancer cells .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of benzamide derivatives, revealing that they induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound may share similar apoptotic mechanisms .
Therapeutic Implications
Given its biological activity, this compound holds promise as a therapeutic agent:
- Cancer Treatment : Its cytotoxic properties could be harnessed for developing anti-cancer therapies.
- Metabolic Disorders : The modulation of enzyme activity may offer new avenues for treating conditions like diabetes or obesity.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-(2-carbamoylphenoxy)but-2-yne)-benzamide | Lacks butoxy group | Moderate cytotoxicity |
| N-(4-(trifluoromethoxy)phenyl)-benzamide | Contains trifluoromethoxy group | Enhanced receptor binding |
| N-[4-(carbamoylphenyl)-butanamide] | Simpler structure | Lower potency against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
